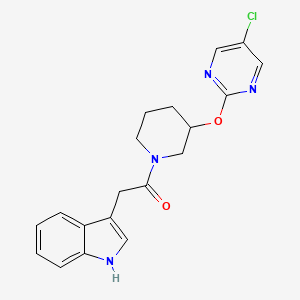

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

The compound 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone features a piperidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group and an ethanone linker connected to a 1H-indol-3-yl moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) highlight its relevance in medicinal chemistry.

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJHSPBUJWBVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrimidine intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule such as water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2034633-25-3)

- Structural Difference : The indole group is replaced with a thiophene ring.

- Implications : Thiophene’s smaller aromatic system and reduced hydrogen-bonding capacity may alter target binding compared to indole.

- Molecular Formula : C₁₅H₁₆ClN₃O₂S; Molecular Weight : 337.82 .

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone (CAS 2034429-03-1)

- Structural Difference: Chlorine on pyrimidine is replaced with fluorine, and the ethanone linker is replaced with a methanone group attached to indol-6-yl.

- Implications : Fluorine’s electronegativity could enhance metabolic stability or binding affinity. The indol-6-yl substitution may influence spatial orientation in target interactions.

- Molecular Formula : C₁₈H₁₇FN₄O₂; Molecular Weight : 340.4 .

Modifications to the Heterocyclic Core

2-((1H-Indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

- Structural Difference: A thioether (-S-) replaces the ethanone oxygen, and the pyrimidine bears a fluorine atom.

- Fluorine substitution may improve pharmacokinetic properties .

2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1251579-40-4)

Piperidine Ring Substitutions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2)

- Structural Difference : Pyrimidine is replaced with a 3-chloropyridine, and indole is substituted with pyrrole.

- Implications : Pyridine’s lower aromaticity compared to pyrimidine may reduce π-π stacking interactions. Pyrrole’s smaller size could affect binding pocket occupancy.

- Molecular Formula : C₁₆H₁₈ClN₃O₂; Molecular Weight : 319.78 .

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5)

Simplified Structural Analogs

1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone (CAS 30256-73-6)

- Structural Difference : Lacks the 5-chloropyrimidin-2-yloxy-piperidine substituent.

- Molecular Formula : C₁₅H₁₈N₂O; Molecular Weight : 242.32 .

Biological Activity

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by:

- Chloropyrimidine moiety : A five-membered ring that enhances the compound's reactivity.

- Piperidine ring : A six-membered saturated ring that aids in biological target interactions.

- Indole group : Known for its role in various biological activities.

The molecular formula is , with a molecular weight of approximately 299.75 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity. The indole group contributes to the stability and bioavailability of the compound, allowing it to modulate various biochemical pathways effectively.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.

- Receptor Binding : It can interact with various receptors, potentially affecting signaling pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit mutant EGFR/BRAF pathways, which are commonly overactivated in several cancers.

Case Study Findings:

In a study evaluating compounds similar to this one, derivatives showed GI50 values ranging from 29 nM to 78 nM against different cancer cell lines. Notably, one derivative outperformed erlotinib (a standard treatment) with an IC50 value of 68 nM against EGFR .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Table 1: Biological Activity Data

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Piperidinyloxy Intermediate : React 5-chloropyrimidin-2-ol with 3-hydroxypiperidine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the pyrimidinyl-piperidinyl ether linkage .

- Indole-Acetyl Coupling : Introduce the indole moiety via nucleophilic substitution or Friedel-Crafts acylation. For example, react 3-acetylindole with the piperidinyloxy intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>98%, confirmed by HPLC) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- FTIR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

- NMR :

- ¹H NMR : Look for indole C3-H (δ 7.1–7.3 ppm), piperidine protons (δ 2.5–3.5 ppm), and pyrimidine protons (δ 8.5–9.0 ppm) .

- ¹³C NMR : Identify the ethanone carbonyl (δ ~200 ppm) and pyrimidine carbons (δ ~155–160 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl from pyrimidine) .

Advanced: How to design experiments to evaluate its bioactivity against cancer cell lines?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast) and HCT-116 (colon) carcinoma lines, as indole derivatives show activity in these models .

- Dose-Response : Test concentrations from 1 nM to 100 μM, with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- Assay : Employ MTT or SRB assays. Normalize data to cell viability (%) and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Follow-Up : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out batch variability .

- Structural Analogues : Compare activity with derivatives (e.g., replacing 5-chloropyrimidine with 5-fluoropyrimidine) to assess SAR .

- Solubility Checks : Use DMSO stock solutions (<10 mM) and confirm solubility in assay media via dynamic light scattering (DLS) to avoid false negatives .

Advanced: What computational strategies predict target binding interactions?

Methodological Answer:

- Docking Studies : Use Molecular Operating Environment (MOE) to dock the compound into kinase domains (e.g., EGFR or CDK2 from PDB: 1M17). Focus on hydrogen bonds between the pyrimidine-Cl and kinase hinge region .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Build a model using descriptors like ClogP, polar surface area, and H-bond donors to optimize lead compounds .

Advanced: How to resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Resolve space group and unit cell parameters using SHELX .

- Disorder Handling : For flexible piperidine or indole moieties, apply restraints (e.g., DFIX for bond lengths) and refine occupancy of disordered atoms .

- Validation : Cross-check with CCDC databases (e.g., Mercury) and compute Hirshfeld surfaces to confirm intermolecular interactions .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C, protected from light to prevent degradation .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use Cremophor EL or cyclodextrin-based formulations (e.g., 20% HP-β-CD in saline) .

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .

- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.